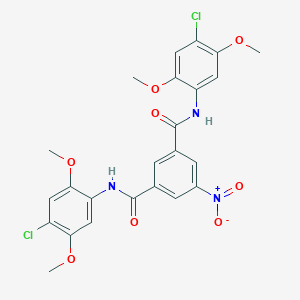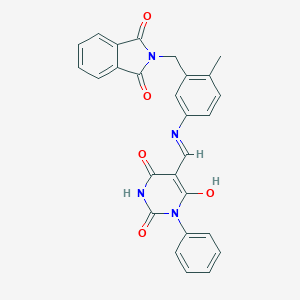
N1,N3-BIS(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide: is a complex organic compound with the molecular formula C24H22Cl2N2O6 . It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of two 4-chloro-2,5-dimethoxy-phenyl groups attached to an isophthalamide core, with a nitro group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxy-aniline and 5-nitro-isophthalic acid.
Amidation Reaction: The 4-chloro-2,5-dimethoxy-aniline is reacted with 5-nitro-isophthalic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-amino-isophthalamide.
Substitution: N,N’-Bis-(4-substituted-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide.
Oxidation: N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalic acid.
Aplicaciones Científicas De Investigación
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide can be compared with other similar compounds:
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-isophthalamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N,N’-Bis-(4-methoxy-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide: Substitution of the chloro groups with methoxy groups alters the compound’s properties.
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-amino-isophthalamide:
N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H21Cl2N3O8 |
|---|---|
Peso molecular |
550.3g/mol |
Nombre IUPAC |
1-N,3-N-bis(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H21Cl2N3O8/c1-34-19-10-17(21(36-3)8-15(19)25)27-23(30)12-5-13(7-14(6-12)29(32)33)24(31)28-18-11-20(35-2)16(26)9-22(18)37-4/h5-11H,1-4H3,(H,27,30)(H,28,31) |
Clave InChI |
KKECQSFHRULEOY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3OC)Cl)OC)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3OC)Cl)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-(4-chlorophenyl)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408762.png)
![4-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B408764.png)
![4-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408765.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408767.png)
![N,N-dimethyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide](/img/structure/B408769.png)

![METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B408776.png)
![4-[(5-methyl-2-thienyl)methylene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B408779.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-iodobenzamide](/img/structure/B408784.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B408786.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-diiodobenzamide](/img/structure/B408787.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B408788.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-{3-nitrophenyl}acrylamide](/img/structure/B408789.png)
